3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
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Overview
Description
3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
The primary target of 3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen. It plays a crucial role in various physiological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
PHTPP is a synthetic, nonsteroidal, and highly selective antagonist of ERβ . It possesses 36-fold selectivity for ERβ over ERα . As an antagonist, it binds to ERβ and inhibits its activity, preventing the receptor from exerting its effects .
Biochemical Pathways
By antagonizing ERβ, PHTPP can potentially influence these processes .
Result of Action
The molecular and cellular effects of PHTPP’s action largely depend on the context of its use. In scientific research, PHTPP has been used to study the function of ERβ . For instance, it has been used to distinguish the various activities of the two estrogen receptors . In some tumors expressing ERα and ERβ, estrogen can have opposite effects, with ERα enhancing and ERβ suppressing tumor cell growth .
Biochemical Analysis
Biochemical Properties
PHTPP has been used to distinguish the various activities of the two estrogen receptors . It has beneficial properties as antimetabolites in purine biochemical reactions . This compound has attracted wide pharmaceutical interest because of its antitrypanosomal activity .
Cellular Effects
PHTPP significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors . It blocks hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Molecular Mechanism
PHTPP reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP . PHTPP (10 -6 M) inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .
Preparation Methods
The synthesis of 3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-carboxyphenylboronic acid with a suitable pyrazole precursor under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis .
Chemical Reactions Analysis
3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Due to its unique photophysical properties, it is explored for use in the development of fluorescent probes and other optical materials.
Comparison with Similar Compounds
3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide is unique due to its trifluoromethyl group, which enhances its biological activity and stability. Similar compounds include:
Propylpyrazoletriol: Another pyrazolo[1,5-a]pyrimidine derivative with different substituents, used in similar research applications.
Methylpiperidinopyrazole: Known for its selective receptor activity, used in studies related to receptor functions.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c17-16(18,19)13-8-14-20-9-12(10-23(14)22-13)21-15(24)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNPDRYYUYFUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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